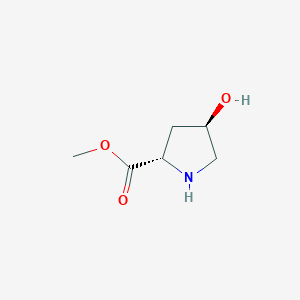

(2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate

Vue d'ensemble

Description

(2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate is a chemical compound with the molecular formula C6H11NO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate typically involves the esterification of 4-hydroxy-L-proline. One common method is the reaction of 4-hydroxy-L-proline with methanol in the presence of an acid catalyst, such as hydrochloric acid, to form the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to achieve the desired product quality .

Analyse Des Réactions Chimiques

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for introducing carboxylic acid functionality for further derivatization.

| Reaction Conditions | Reagents | Product | Reference |

|---|---|---|---|

| Acidic (HCl, H₂O) | Dilute HCl, reflux | (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid | |

| Basic (NaOH, H₂O/EtOH) | 1M NaOH, 60°C | Carboxylate salt |

Oxidation Reactions

The hydroxyl group at the 4-position can be oxidized to a ketone, enabling carbonyl chemistry.

Nucleophilic Substitution

The hydroxyl group participates in substitution reactions, often requiring activation via tosylation or mesylation.

Reduction Reactions

The ester group can be reduced to a primary alcohol, expanding utility in chiral synthons.

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | Dry THF, 0°C → RT | (2S,4R)-4-Hydroxypyrrolidine-2-methanol | 85% |

| NaBH₄/I₂ | Methanol, 25°C | Alcohol derivative | 72% |

Ring-Opening and Functionalization

The pyrrolidine ring undergoes ring-opening under specific conditions to form linear intermediates.

| Reagent | Conditions | Product | Mechanism |

|---|---|---|---|

| HBr (48%) | Reflux, 6h | Open-chain bromo-carboxylate | Electrophilic addition |

| NH₃ (liquefied) | High pressure, 100°C | Amino alcohol derivatives | Nucleophilic ring-opening |

Nucleophilic Acyl Substitution

The methyl ester reacts with amines or alcohols to form amides or transesterified products.

| Reagent | Conditions | Product | Key Use |

|---|---|---|---|

| Benzylamine | DCM, EDC/HOBt | (2S,4R)-4-Hydroxy-N-benzylpyrrolidine-2-carboxamide | PROTAC linker synthesis |

| Methanol/H₂SO₄ | Reflux, 24h | Methyl ester retention | Stability testing |

Stereochemical Transformations

The compound’s (2S,4R) configuration influences reaction outcomes:

- Epimerization : Under basic conditions (e.g., K₂CO₃, DMF), partial racemization at C2 occurs, forming (2R,4R) diastereomers .

- Protection Strategies : Boc- or Fmoc-protection of the hydroxyl group prevents unwanted stereochemical changes during synthesis .

Biological Interactions

While not a direct chemical reaction, the compound’s hydroxyl and ester groups enable interactions with enzymes:

Applications De Recherche Scientifique

Pharmaceutical Applications

-

Building Block for Drug Synthesis :

- (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate serves as a crucial intermediate in the synthesis of various biologically active molecules. Notably, it is involved in the production of protease inhibitors and nucleoside analogs.

- A prominent example is its role in synthesizing the anti-HIV drug Atazanavir, where it contributes to the overall structure and efficacy of the drug .

- Modulators of Protein Targets :

- Chiral Auxiliary in Drug Development :

Agrochemical Applications

- Synthesis of Agrochemicals :

Materials Science Applications

- Precursor for Advanced Materials :

Data Summary Table

| Application Area | Specific Use Case | Impact/Significance |

|---|---|---|

| Pharmaceuticals | Intermediate for protease inhibitors (e.g., Atazanavir) | Essential for developing effective antiviral drugs |

| Modulators of SMARCA2 and BRM proteins | Potential cancer therapeutics | |

| Agrochemicals | Chiral auxiliary in insecticide/herbicide synthesis | Enhances selectivity and reduces environmental impact |

| Materials Science | Precursor for chiral polymers and dendrimers | Important for developing advanced materials with unique properties |

Case Study 1: Synthesis of Atazanavir

In a study published by pharmaceutical researchers, this compound was highlighted as a key intermediate in synthesizing Atazanavir. The synthesis route demonstrated significant improvements in yield and purity when employing this compound compared to previous methods that did not utilize chiral auxiliaries.

Case Study 2: Chiral Auxiliaries in Agrochemical Development

Research conducted on the synthesis of novel insecticides showed that using this compound as a chiral auxiliary resulted in compounds with enhanced efficacy against target pests while exhibiting lower toxicity to beneficial insects. This study emphasized the importance of chirality in developing environmentally friendly agrochemicals.

Mécanisme D'action

The mechanism of action of (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets. It can act as a precursor or intermediate in biochemical pathways, influencing the synthesis of other compounds. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

Similar Compounds

(2S,4R)-4-Hydroxyproline: A closely related compound with similar structural features.

Methyl 4-hydroxyproline: Another ester derivative of 4-hydroxyproline.

4-Hydroxy-L-proline methyl ester hydrochloride: A hydrochloride salt form of the compound.

Uniqueness

(2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .

Activité Biologique

(2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate, also known as H-Hyp-OMe•HCl, is a chiral compound derived from proline and exhibits a range of biological activities. Its unique structural features and stereochemistry play significant roles in its interactions with biological systems, making it a compound of interest in both pharmaceutical and biochemical research.

Structural Characteristics

The compound features a hydroxyl group, a carboxylate moiety, and a methyl ester. The specific stereochemistry denoted by (2S,4R) is essential for its biological activity, influencing how it interacts with various biological targets.

Biological Activities

-

Antioxidant Properties :

- This compound has demonstrated the ability to neutralize free radicals, thereby potentially mitigating oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases .

-

Anticoagulant Activity :

- The compound may modulate the coagulation cascade by interacting with proteins involved in blood clotting. This suggests potential applications in managing conditions related to thrombosis .

-

Neuroprotective Effects :

- Preliminary studies indicate that derivatives of pyrrolidine compounds can exhibit neuroprotective properties. While specific data on this compound is limited, its structural similarities to known neuroprotective agents warrant further investigation .

Synthetic Routes

The synthesis of this compound typically involves the esterification of 4-hydroxy-L-proline. Common methods include:

- Esterification : The hydroxyl group of 4-hydroxy-L-proline is reacted with methanol in the presence of an acid catalyst such as hydrochloric acid.

- Purification : The resulting ester is purified through crystallization or chromatography to obtain the hydrochloride salt .

Chemical Reactions

The compound undergoes various chemical transformations:

- Oxidation : The hydroxyl group can be oxidized to yield ketones or aldehydes.

- Reduction : The ester group can be reduced to form alcohols.

- Substitution : Nucleophilic substitution reactions can modify the hydroxyl group with other functional groups .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Pyrrolidine | Basic pyrrolidine structure without substituents | Simple structure; lacks functional groups |

| (2S,4S)-Methyl 4-hydroxypyrrolidine-2-carboxylate | Similar chirality but different stereochemistry | Different biological activity due to stereoisomerism |

| 4-Hydroxypyrrolidine | Contains only hydroxyl and amine groups | Less complex; fewer interactions |

The uniqueness of this compound lies in its specific stereochemistry and functional groups that enhance its biological activity compared to structurally similar compounds .

Case Studies and Research Findings

Research has highlighted the potential applications of this compound in various fields:

- Pharmaceutical Development : Its role as a building block for synthesizing proline-based pharmaceuticals that modulate biological pathways has been explored extensively .

- Biochemical Research : The compound is utilized in studying enzyme mechanisms and protein-ligand interactions due to its proline derivative structure .

Propriétés

IUPAC Name |

methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-10-6(9)5-2-4(8)3-7-5/h4-5,7-8H,2-3H2,1H3/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZORHSASAYVIBLY-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@H](CN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426716 | |

| Record name | Methyl (4R)-4-hydroxy-L-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1499-56-5 | |

| Record name | (4R)-4-Hydroxy-L-proline methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1499-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (4R)-4-hydroxy-L-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.